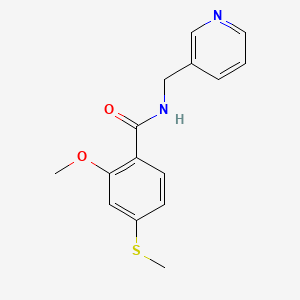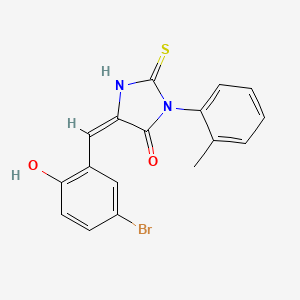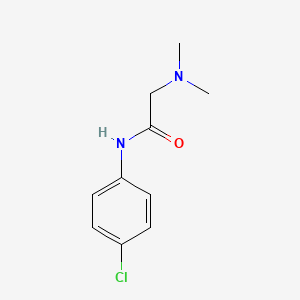
2-chloro-N-(3-chloro-2-methylphenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-chloro-2-methylphenyl)-4-methylbenzamide is a chemical compound that belongs to the class of benzamides. It is also known as TCB-2 and is a synthetic hallucinogenic drug. TCB-2 is similar to the chemical structure of LSD, but it has a different mechanism of action. TCB-2 has been used in scientific research to study its effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of TCB-2 is not fully understood. It is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. TCB-2 has been shown to have a higher affinity for the 5-HT2A receptor than LSD, which may account for its increased potency.
Biochemical and Physiological Effects
TCB-2 has been shown to have hallucinogenic effects, similar to LSD. It has been reported to cause visual and auditory hallucinations, altered perception of time, and changes in mood. TCB-2 has also been shown to increase heart rate and blood pressure, which may be related to its effects on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TCB-2 in scientific research is its potency. TCB-2 has been shown to be more potent than LSD, which may allow for smaller doses to be used in experiments. However, TCB-2 is a synthetic compound that requires specialized knowledge and equipment for its synthesis. This may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the study of TCB-2. One direction is to further investigate its mechanism of action and its effects on the central nervous system. This may lead to a better understanding of the role of serotonin receptors in the brain and their involvement in hallucinogenic effects. Another direction is to study the potential therapeutic uses of TCB-2, such as in the treatment of depression or anxiety disorders. Finally, there is a need for further research into the safety of TCB-2 and its potential for abuse.
Métodos De Síntesis
The synthesis of TCB-2 involves the reaction of 2-chlorobenzoyl chloride with 3-chloro-2-methyl aniline, followed by the reaction with 4-methylbenzoyl chloride. The resulting compound is purified through recrystallization. The synthesis of TCB-2 is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
TCB-2 has been used in scientific research to study its effects on the central nervous system. It has been shown to have hallucinogenic effects, similar to LSD. TCB-2 has been used to study the role of serotonin receptors in the brain and their involvement in the hallucinogenic effects of TCB-2.
Propiedades
IUPAC Name |
2-chloro-N-(3-chloro-2-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-6-7-11(13(17)8-9)15(19)18-14-5-3-4-12(16)10(14)2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWHPBXJDAYJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-2-methylphenyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)







![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)


